molecular formula C8H7FO B1304903 4-Fluoro-2-methylbenzaldehyde CAS No. 63082-45-1

4-Fluoro-2-methylbenzaldehyde

Cat. No.: B1304903
CAS No.: 63082-45-1
M. Wt: 138.14 g/mol
InChI Key: ADCFIKGEGWFWEA-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylbenzaldehyde is an organic compound with the molecular formula C8H7FO. It is a clear, colorless to light yellow liquid that is sensitive to air and should be stored under an inert atmosphere . This compound is used in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-2-methylbenzaldehyde can be synthesized through several methods. One common method involves the fluorination of 2-methylbenzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .

Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The compound is then purified using techniques such as gas chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceuticals

4-Fluoro-2-methylbenzaldehyde serves as a valuable building block in the synthesis of biologically active compounds. Its derivatives have been investigated for their potential therapeutic effects against various diseases. For instance:

  • Drug Discovery : Researchers have explored its derivatives that exhibit promising biological activities, making them candidates for new drug development.
  • Synthesis of Trelagliptin : It is used as an intermediate in the synthesis of trelagliptin, a medication for type 2 diabetes .

Materials Science

The presence of fluorine in this compound enhances its electronic properties, making it suitable for developing novel functional materials:

  • Organic Light Emitting Diodes (OLEDs) : Its derivatives can be utilized in OLED technology due to their favorable electronic characteristics.
  • Liquid Crystals : The compound is also being explored for applications in liquid crystal displays due to its unique molecular interactions.

Case Study 1: Synthesis of Bioactive Compounds

In a study focusing on the synthesis of bioactive compounds, researchers utilized this compound as a precursor to create a range of derivatives that were screened for anti-cancer activity. The results indicated several compounds with significant inhibitory effects on cancer cell lines, demonstrating the compound's utility in medicinal chemistry.

Case Study 2: Development of Functional Polymers

Another investigation highlighted the use of this compound in synthesizing functional polymers for photonic applications. The study revealed that polymers doped with this compound exhibited enhanced phosphorescence properties, indicating potential uses in advanced display technologies .

Summary Table of Applications

Application AreaSpecific UseNotes
PharmaceuticalsDrug synthesisUsed as a building block for biologically active compounds
Materials ScienceOLEDs and liquid crystalsEnhances electronic properties due to fluorine
AgrochemicalsSynthesis of agrochemical intermediatesPotential applications in crop protection

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methylbenzaldehyde involves its interaction with specific molecular targets. For example, in biochemical assays, it can act as a substrate for certain enzymes, leading to the formation of products that can be measured to study enzyme activity. The pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

4-Fluoro-2-methylbenzaldehyde can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable in various research applications .

Biological Activity

4-Fluoro-2-methylbenzaldehyde (4-F-2-MBA) is an aromatic aldehyde that has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

This compound has the molecular formula C8H7FOC_8H_7FO and a molecular weight of 154.14 g/mol. Its structure features a fluorine atom at the para position relative to the aldehyde group, which significantly influences its reactivity and biological properties.

Reactivity as an Aldehyde
As an aldehyde, 4-F-2-MBA is electrophilic at the carbonyl carbon, allowing it to participate in various chemical reactions. It can undergo:

  • Wittig Reaction : This reaction allows for the synthesis of various heterocyclic compounds, which are known for their biological activities.
  • Formation of Oximes and Hydrazones : This compound reacts with hydroxylamine or hydrazine to form stable products that can further undergo biological evaluation.

Biochemical Pathways
4-F-2-MBA is involved in several metabolic pathways, including its oxidation to 4-fluoro-2-methylbenzoic acid. Key enzymes such as cytochrome P450 and aldehyde dehydrogenase play crucial roles in its metabolism .

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Properties : Studies indicate that derivatives of 4-F-2-MBA possess significant antibacterial and antifungal activities. For example, it has shown effectiveness against various strains of bacteria and fungi .
  • Antitumor Activity : Compounds synthesized from 4-F-2-MBA have been identified with antitumor properties. Benzazole derivatives formed from this compound have demonstrated efficacy against cancer cell lines.
  • Anti-inflammatory Effects : Research suggests that certain derivatives can modulate inflammatory pathways, providing potential therapeutic benefits for inflammatory diseases.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 4-F-2-MBA derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for some derivatives, suggesting potent antimicrobial activity.

Antitumor Research

In a recent investigation, benzazole derivatives synthesized from 4-F-2-MBA were tested on human cancer cell lines. These compounds exhibited IC50 values in the micromolar range, indicating significant cytotoxicity against cancer cells while sparing normal cells .

Pharmacokinetics

The pharmacokinetic profile of 4-F-2-MBA suggests that its absorption, distribution, metabolism, and excretion (ADME) are influenced by its lipophilicity and solubility. Studies indicate that:

  • Absorption : Rapid absorption is expected due to its small molecular size.
  • Distribution : The compound shows a tendency to accumulate in lipid-rich tissues.
  • Metabolism : Primarily via cytochrome P450 enzymes leading to hydroxylated metabolites.
  • Excretion : Metabolites are likely eliminated through renal pathways .

Data Summary Table

Biological ActivityDescriptionReference
AntimicrobialEffective against S. aureus and C. albicans
AntitumorCytotoxic effects on human cancer cell lines
Anti-inflammatoryModulates inflammatory pathways

Q & A

Q. What are the key physicochemical properties of 4-Fluoro-2-methylbenzaldehyde critical for experimental design?

Basic
The compound (C₈H₇FO) is a colorless to pale-yellow liquid with a boiling point of 87°C at 14 mm Hg and a density of 1.144 g/mL at 25°C . It is air-sensitive, requiring storage under inert atmospheres (e.g., N₂) at 2–8°C to prevent oxidation. Its refractive index (1.5260) and sensitivity to air necessitate careful handling in reactions involving nucleophiles or reducing agents. Analytical characterization via GC (≥95% purity) and NMR is recommended for quality control .

Q. How do the fluorine and methyl substituents influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

Advanced
The fluorine atom at the para-position acts as a strong electron-withdrawing group (EWG), activating the ring toward electrophilic substitution at the ortho and meta positions. However, the ortho-methyl group introduces steric hindrance, reducing accessibility to reactive sites and potentially favoring alternative pathways like ipso substitution. This dual electronic and steric effect complicates NAS; computational modeling (e.g., DFT) is advised to predict regioselectivity .

Q. What analytical techniques are recommended for confirming purity and structural integrity?

Basic

  • Gas Chromatography (GC) : Quantifies purity (≥95% by GC) and detects volatile impurities .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (δ ~10 ppm) and distinguish fluorine-induced deshielding effects .
  • FT-IR : Identifies carbonyl stretching (~1700 cm⁻¹) and C–F vibrations (~1200 cm⁻¹) .
    Cross-referencing with databases like NIST Chemistry WebBook ensures data reliability .

Q. How should researchers address discrepancies in reported physicochemical data (e.g., boiling points)?

Advanced
Discrepancies (e.g., boiling points reported as 55°C at ambient pressure vs. 87°C at 14 mm Hg ) arise from measurement conditions. To resolve:

Verify pressure during boiling point determination.

Replicate experiments using standardized methods (e.g., ASTM distillation).

Consult authoritative sources (e.g., NIST) for validated data .

Q. What synthetic methodologies are effective for producing this compound from 2-methyl-4-fluorotoluene?

Advanced

  • Oxidation of Methyl Group : Use MnO₂ or CrO₃ in anhydrous conditions to oxidize the methyl group to an aldehyde.
  • Protection-Deprotection Strategies : Protect the aldehyde intermediate with ethylene glycol to prevent over-oxidation.
  • Purification : Distillation under reduced pressure or column chromatography to isolate the product .

Q. In what pharmaceutical intermediates is this compound utilized, and what reaction pathways are involved?

Advanced
It serves as a precursor for:

  • Schiff Bases : Condensation with amines to form imines for antimicrobial agents.
  • Heterocyclic Synthesis : Participation in Friedländer reactions to synthesize quinolines for kinase inhibitors .
    Reaction optimization (e.g., solvent selection, catalysis) is critical to minimize side products from steric clashes .

Q. What safety protocols are essential for handling this compound?

Basic

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (risk code Xi ) .
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water. Seek medical attention for ingestion .

Q. How does this compound contribute to materials science applications?

Advanced
The fluorine atom enhances thermal stability and hydrophobicity , making the compound a candidate for:

  • Polymer Synthesis : As a monomer for fluorinated polyesters or coatings.
  • Surface Modifiers : Grafting onto substrates to create water-repellent surfaces .
    Reactivity studies should assess compatibility with polymerization initiators (e.g., AIBN) .

Properties

IUPAC Name

4-fluoro-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c1-6-4-8(9)3-2-7(6)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCFIKGEGWFWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382516
Record name 4-Fluoro-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63082-45-1
Record name 4-Fluoro-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-methylbenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A -78° C. solution of 2-fluoro-5-bromotoluene (25.764 gm, 136.3 mmol) in THF (200 ml) was treated with n-BuLi (2.5M in hexane, 60 ml, 150 mmol) over a 12-minute period. After stirring for one hour, the cloudy white mixture was treated with neat dimethylformamide (30 ml, 28.3 gm, 387 mmol) over a two-minute period. Stirring continued for an additional hour. The mixture was then quenched with saturated NH4Cl, warmed to room temperature, and made acidic with 10% HCl. The mixture was extracted with Et2O and the ether extract was washed with H2O and brine, then dried (Na2SO4), filtered, and stripped. The dark residue was distilled (bp 55° C. @1 mm) to give the title compound (16.286 gm, 86%).
Quantity
25.764 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
86%

Synthesis routes and methods II

Procedure details

A −78° C. solution of 2-bromo-5-fluorotoluene (12.0 g, 63.5 mmol) in dry THF (60 mL) is treated with a 1.6 M hexanes solution of n-butyl lithium (59.5 mL, 95.3 mmol) and then stirred for 15 minutes at −78° C. under N2. The mixture is then treated with DMF (27.8 g, 0.381 mol) and warmed to rt. The reaction is acidified with 1 N HCl, diluted with Et2O and extracted with water. The organic layer is dried (Na2SO4), and the solvent removed in vacuo to afford crude product that is absorbed on silica gel and purified by flash chromatography using a gradient of 5/1 to 3/1 to hexanes/ethyl acetate to afford 6.24 g (71%) of the title compound. Rf=0.49 (2/1 hexanes/EtOAc). 1H NMR (400 MHz, CDCl3).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
59.5 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
27.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
71%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(Diaminomethylene)carbamic acid
(Diaminomethylene)carbamic acid
4-Fluoro-2-methylbenzaldehyde
(Diaminomethylene)carbamic acid
4-Fluoro-2-methylbenzaldehyde
(Diaminomethylene)carbamic acid
(Diaminomethylene)carbamic acid
4-Fluoro-2-methylbenzaldehyde
(Diaminomethylene)carbamic acid
(Diaminomethylene)carbamic acid
4-Fluoro-2-methylbenzaldehyde
(Diaminomethylene)carbamic acid
4-Fluoro-2-methylbenzaldehyde
(Diaminomethylene)carbamic acid
4-Fluoro-2-methylbenzaldehyde

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